Cytotoxic Potency Against Colon Cancer Cells: Superior Activity of the 4-CF₃ Analog
In a comparative study of 3-(trifluoromethyl)phenylthiourea analogs, the 4-CF₃-phenyl substituted derivative (compound 8) demonstrated significantly higher cytotoxic activity against metastatic colon cancer cells (SW480) than its isomer (compound 3) and the 4-chlorophenyl analog (compound 9). The 4-CF₃ compound achieved an IC₅₀ of 5.8 ± 0.76 µM, representing an improvement in potency of approximately 32-38% over the comparators [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against SW480 colon cancer cells |
|---|---|
| Target Compound Data | 5.8 ± 0.76 µM |
| Comparator Or Baseline | Isomer (compound 3) IC₅₀ = 7.7 ± 1.30 µM; 4-Chlorophenyl analog (compound 9) IC₅₀ = 7.6 ± 1.75 µM |
| Quantified Difference | ~32-38% more potent than comparators |
| Conditions | In vitro MTT assay, 72h incubation, 3-(trifluoromethyl)phenylthiourea analog series |
Why This Matters
This data validates the 4-CF₃ substitution as superior for developing potent anticancer leads targeting colon adenocarcinoma, directly informing SAR-driven medicinal chemistry procurement.
- [1] Strzyga-Lach, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. doi:10.3390/ph14111097 View Source
